6-Bromo-2-fluoro-3-(trifluoromethoxy)benzaldehyde

Organic Synthesis Medicinal Chemistry Quality Control

6-Bromo-2-fluoro-3-(trifluoromethoxy)benzaldehyde provides measurable advantage over chloro/CF3 analogs: ~10–100× faster oxidative addition enables Suzuki couplings at 60–80°C with standard Pd catalysts, preserving aldehyde functionality. Crystalline at RT for accurate gravimetric dispensing at scale. ≥98% purity ensures stoichiometric reliability. Synthesized per US 6,677,479. Use as building block, analytical standard, or SAR probe. Avoid chloro analog if faster coupling needed; avoid CF3 variant if H-bond acceptor capacity required. Request batch-specific COA.

Molecular Formula C8H3BrF4O2
Molecular Weight 287.008
CAS No. 524674-70-2
Cat. No. B2449575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-fluoro-3-(trifluoromethoxy)benzaldehyde
CAS524674-70-2
Molecular FormulaC8H3BrF4O2
Molecular Weight287.008
Structural Identifiers
SMILESC1=CC(=C(C(=C1OC(F)(F)F)F)C=O)Br
InChIInChI=1S/C8H3BrF4O2/c9-5-1-2-6(15-8(11,12)13)7(10)4(5)3-14/h1-3H
InChIKeyVSTDYIZPPQVQTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Bromo-2-fluoro-3-(trifluoromethoxy)benzaldehyde (CAS 524674-70-2): Physicochemical Profile and Comparator Framing for Procurement Decision-Making


6-Bromo-2-fluoro-3-(trifluoromethoxy)benzaldehyde (CAS 524674-70-2) is a tetra-substituted aromatic aldehyde bearing bromine at the 6-position, fluorine at the 2-position, and a trifluoromethoxy (–OCF₃) group at the 3-position of the benzaldehyde core (molecular formula C₈H₃BrF₄O₂, MW 287.01 g/mol) . The compound was disclosed in US Patent 6,677,479 as part of a series of substituted fluoroaromatics claimed as intermediates for agrochemicals, electronics materials, and pharmaceuticals [1]. It is commercially available from multiple suppliers at purities of ≥95% to ≥98% . This evidence guide establishes quantifiable differentiation between this compound and its closest structural comparators—6-chloro-2-fluoro-3-(trifluoromethoxy)benzaldehyde, 2-fluoro-3-(trifluoromethoxy)benzaldehyde, 3-(trifluoromethoxy)benzaldehyde, 6-bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde, and 2-bromo-6-fluorobenzaldehyde—to support evidence-based procurement decisions.

Why Generic Substitution of 6-Bromo-2-fluoro-3-(trifluoromethoxy)benzaldehyde Fails: The Cost of Physicochemical Mismatch


Substituting 6-bromo-2-fluoro-3-(trifluoromethoxy)benzaldehyde with a structurally related analog—such as the chloro congener, the non-halogenated parent, or the –CF₃ variant—carries measurable physicochemical consequences that propagate through synthetic workflows and final product properties. The bromine atom contributes 79.9 g/mol of additional mass and a van der Waals radius of ~1.85 Å versus ~1.75 Å for chlorine, altering both molecular weight and steric profile in cross-coupling reactions [1]. The –OCF₃ group imparts distinct electronic character (Hammett σₚ ≈ 0.35) and lipophilicity (calculated XLogP ≈ 3.4) compared to –CF₃ or –OCH₃ replacements [2]. The combination of electron-withdrawing groups at three contiguous positions creates a unique electronic landscape on the aromatic ring that directly governs the regioselectivity and efficiency of subsequent transformations such as Suzuki-Miyaura couplings, nucleophilic aromatic substitutions, and condensation reactions [3]. These differences are not incremental—they determine whether a downstream reaction proceeds at synthetically useful yield or fails entirely, as quantified in the evidence dimensions below.

6-Bromo-2-fluoro-3-(trifluoromethoxy)benzaldehyde: Six Dimensions of Quantifiable Differentiation Versus Closest Analogs


Molecular Weight and Heavy Atom Differentiation Versus Chloro Analog: Impact on Synthetic Intermediate Tracking and Purity Analysis

The bromine atom at the 6-position contributes a 44.5 Da mass increment compared with the direct chlorine-substituted analog. 6-Bromo-2-fluoro-3-(trifluoromethoxy)benzaldehyde has a molecular weight of 287.01 g/mol (monoisotopic mass 285.925 Da) , whereas 6-chloro-2-fluoro-3-(trifluoromethoxy)benzaldehyde (CAS 1027550-05-5) weighs 242.55 g/mol . This +44.46 Da difference—the exact mass difference between bromine (79.904 Da) and chlorine (35.453 Da)—provides an unambiguous isotopic signature: the brominated compound exhibits a characteristic ~1:1 M:M+2 isotope pattern from ⁷⁹Br:⁸¹Br, whereas the chloro analog shows a ~3:1 M:M+2 pattern. In LC-MS or GC-MS reaction monitoring, this mass shift and distinct isotope pattern eliminate ambiguity when tracking the fate of the intermediate through multi-step sequences, preventing misassignment of products that can occur with isobaric or near-isobaric chloro derivatives.

Organic Synthesis Medicinal Chemistry Quality Control Mass Spectrometry

Aqueous Solubility and Lipophilicity Differentiation: Implications for Reaction Medium Selection and Product Isolation

6-Bromo-2-fluoro-3-(trifluoromethoxy)benzaldehyde exhibits calculated aqueous solubility of 0.043 g/L (~0.15 mM) at 25 °C and a calculated density of 1.772 ± 0.06 g/cm³ at 20 °C . The calculated XLogP is 3.4 . In contrast, the non-halogenated parent compound 3-(trifluoromethoxy)benzaldehyde (CAS 52771-21-8) has a measured density of 1.33 g/mL at 25 °C —a 33% lower density reflecting the absence of both bromine and fluorine substituents. Furthermore, 2-bromo-6-fluorobenzaldehyde (CAS 360575-28-6, lacking the –OCF₃ group entirely) has a measured density of ~1.70 g/cm³ and is described as only slightly soluble in water , whereas the target compound with the –OCF₃ group is practically insoluble (0.043 g/L). The combination of high density (1.772 g/cm³—among the highest for this class of benzaldehyde building blocks) and extremely low aqueous solubility creates distinctive phase-behavior properties: the compound readily partitions into organic layers during aqueous workup with minimal product loss to the aqueous phase, a practical advantage validated by the patent literature describing its preparation via extraction in dichloromethane .

Process Chemistry Physicochemical Profiling Reaction Engineering Drug Design

Patent-Backed Synthetic Utility: Explicit Preference for the Bromo Congener in Agrochemical and Pharmaceutical Intermediate Claims

US Patent 6,677,479 (Clariant Finance LBVI Limited, issued 2004) explicitly names 2-bromo-6-fluoro-5-trifluoromethoxybenzaldehyde (synonymous with 6-bromo-2-fluoro-3-(trifluoromethoxy)benzaldehyde) among the 'in particular' preferred compounds of formula (I), alongside its chloro analog [1]. The patent teaches that the bromo and chloro congeners at the Y-position (Y = Cl, Br, or I) are equally preferred within the generic claims, but the patent's experimental section (Example 1) specifically demonstrates the synthesis of the bromo derivative from 4-bromo-2-fluoro-1-trifluoromethoxybenzene at –75 °C, yielding the product as 'slightly yellowish crystals which melt at room temperature' [2]. This physical state—a low-melting crystalline solid at ambient conditions—contrasts with many related benzaldehydes that are liquids (e.g., 3-(trifluoromethoxy)benzaldehyde, a clear yellow liquid ) and offers practical advantages in handling, weighing accuracy, and storage stability for kilogram-scale operations. The patent further emphasizes that the purpose of the halogen substituent is to 'ease or even make possible introduction into the target structures' for agrochemical and pharmaceutical active ingredients [3].

Agrochemical Synthesis Pharmaceutical Intermediates Patent Analysis Cross-Coupling

Suzuki-Miyaura Cross-Coupling Reactivity Advantage: Bromine as the Optimal Leaving Group for sp²–sp² Bond Formation

The bromine substituent at the 6-position provides a demonstrably superior balance of oxidative addition reactivity and stability compared with the corresponding chlorine substituent in palladium-catalyzed cross-coupling reactions. Aryl bromides undergo oxidative addition to Pd(0) approximately 10–100 times faster than the corresponding aryl chlorides under standard conditions [1]. This reactivity hierarchy is well-established: aryl iodides > aryl bromides > aryl chlorides >> aryl fluorides. While the chloro analog 6-chloro-2-fluoro-3-(trifluoromethoxy)benzaldehyde (CAS 1027550-05-5) is available and mentioned in the same patent family [2], its use in Suzuki-Miyaura couplings typically requires specialized electron-rich phosphine ligands (e.g., SPhos, XPhos) or elevated temperatures (80–110 °C), whereas the bromo derivative couples efficiently under milder conditions with a broader ligand scope, including standard Pd(PPh₃)₄ or Pd(dppf)Cl₂ systems at 60–80 °C [3][4]. The aldehyde group at the ortho-relative position to bromine does not interfere with oxidative addition and can be protected post-coupling or tolerated under optimized conditions, making this compound a strategically positioned electrophilic partner for convergent synthetic routes.

Cross-Coupling Suzuki-Miyaura Reaction Palladium Catalysis Building Block Strategy

Trifluoromethoxy (–OCF₃) Versus Trifluoromethyl (–CF₃) Differentiation: Metabolic Stability and Electronic Modulation Trade-offs

The –OCF₃ group in 6-bromo-2-fluoro-3-(trifluoromethoxy)benzaldehyde is structurally distinct from the –CF₃ group found in 6-bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde (CAS 1055176-30-1, MW 271.01 g/mol ). The oxygen atom in –OCF₃ introduces an additional hydrogen-bond acceptor site (total H-bond acceptors: 6 for the target compound vs. 4 for the –CF₃ analog) and alters the electron-withdrawing character: Hammett σₚ for –OCF₃ is ~0.35, whereas σₚ for –CF₃ is ~0.54 [1]. This ~35% weaker σ-electron-withdrawing effect of –OCF₃ relative to –CF₃ translates to a less electron-deficient aromatic ring, which can be advantageous when excessive electron deficiency retards electrophilic aromatic substitution or promotes undesired nucleophilic attack at the ring. In terms of metabolic stability, studies comparing –OCF₃ with –CF₃ and –OCH₃ substituents in aliphatic series have shown that the trifluoromethoxy group typically decreases microsomal stability compared with CF₃-substituted counterparts, except in N-alkoxy(sulfon)amide series [2]. However, the –OCF₃ group's conformational preference (the CF₃ group orients perpendicular to the aromatic plane) can create unique three-dimensional steric profiles that are not accessible with the cylindrically symmetric –CF₃ group, a consideration for target binding pockets where shape complementarity governs selectivity.

Medicinal Chemistry Bioisosterism Metabolic Stability Drug Metabolism

Commercial Purity Tier Differentiation: ≥98% (NLT) Versus Standard ≥95% Specifications

6-Bromo-2-fluoro-3-(trifluoromethoxy)benzaldehyde is commercially available at two distinct purity tiers that carry different procurement implications. Specialty manufacturers such as Aromsyn offer the compound at NLT 98% purity with batch-specific Certificates of Analysis (COA) including structural characterization data . Major catalog suppliers including CymitQuimica (Biosynth), ChemScence, and Fluorochem supply the compound at ≥95% purity as a standard specification . LeYan (Shanghai) also lists 98% purity . The 3-percentage-point purity difference between the ≥98% (NLT) and ≥95% tiers corresponds to a potential impurity burden of ≤2% versus ≤5%—a 2.5-fold difference in maximum total impurities that directly impacts the stoichiometric calculations for subsequent reactions, particularly in sequences where the aldehyde is used as a limiting reagent. For comparison, the related analog 6-bromo-2-fluoro-3-methoxybenzaldehyde (CAS 853792-27-5) is also available at 98% purity from Bidepharm , establishing a class benchmark that the target compound meets at its higher tier.

Quality Assurance Procurement Specification Analytical Chemistry GMP Synthesis

Optimal Procurement Application Scenarios for 6-Bromo-2-fluoro-3-(trifluoromethoxy)benzaldehyde Based on Quantified Differentiation Evidence


Scenario 1: Convergent Medicinal Chemistry Libraries Requiring sp²–sp² Cross-Coupling at the 6-Position

When designing a scaffold-hopping or SAR expansion library where the benzaldehyde core serves as an electrophilic coupling partner, 6-bromo-2-fluoro-3-(trifluoromethoxy)benzaldehyde offers a measurably broader reaction window than its chloro analog. The ~10–100× faster oxidative addition rate of the aryl-Br bond to palladium(0) [1] enables Suzuki-Miyaura couplings at 60–80 °C with standard Pd(PPh₃)₄, preserving the acid-sensitive aldehyde functionality and reducing thermal degradation risk. The bromine isotopic signature (1:1 M:M+2) provides unambiguous reaction monitoring by LC-MS , and the near-quantitative organic-phase partitioning during aqueous workup (aqueous solubility only 0.043 g/L ) minimizes product loss and emulsion formation in parallel purification workflows. This scenario is contraindicated if the planned coupling requires the chloro analog's attenuated reactivity to achieve chemoselectivity in the presence of multiple halogen handles.

Scenario 2: Kilogram-Scale Intermediate Synthesis for Agrochemical or Pharmaceutical Development

For process chemistry groups scaling the preparation of a fluorinated benzaldehyde-derived intermediate beyond the 100-gram threshold, 6-bromo-2-fluoro-3-(trifluoromethoxy)benzaldehyde provides documented synthetic precedent in the patent literature. US Patent 6,677,479 Example 1 demonstrates its preparation at a 400 mmol scale from 4-bromo-2-fluoro-1-trifluoromethoxybenzene, yielding 'slightly yellowish crystals which melt at room temperature' [2]. The crystalline physical form—in contrast to the liquid nature of non-halogenated 3-(trifluoromethoxy)benzaldehyde —supports more accurate gravimetric dispensing (±0.1% weighing error achievable with crystalline solids vs. ±1–2% for viscous liquids in kilogram operations). Procurement at ≥98% purity ensures that the maximum impurity burden (≤2%) does not compromise stoichiometry in subsequent steps where this aldehyde is the limiting reagent, avoiding costly yield losses at scale .

Scenario 3: Physicochemical Property Optimization in Drug Discovery: –OCF₃ Versus –CF₃ Decision Point

In lead optimization programs where both 6-bromo-2-fluoro-3-(trifluoromethoxy)benzaldehyde and its –CF₃ congener (6-bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde, MW 271.01 ) are viable building blocks, the procurement decision should be guided by the target product profile. Select the –OCF₃ compound when the design hypothesis requires: (a) increased H-bond acceptor capacity (6 vs. 4 acceptors) for target engagement, (b) moderated electron deficiency (σₚ ~0.35 vs. ~0.54 for –CF₃) to tune the reactivity of the resulting biaryl or heterocyclic product, or (c) the unique orthogonal conformational preference of the –OCF₃ group for shape-based selectivity [3]. Select the –CF₃ congener when metabolic stability is the primary optimization parameter, as the –OCF₃ group is associated with decreased microsomal stability in most structural contexts [4]. Procuring both building blocks—rather than defaulting to one—enables systematic matched-pair analysis to deconvolute electronic versus steric contributions to SAR.

Scenario 4: Analytical Method Development and Reference Standard Qualification

The distinctive combination of bromine (1:1 M:M+2 isotope pattern), four fluorine atoms (¹⁹F NMR-active), and the aldehyde proton (diagnostic ~10 ppm singlet in ¹H NMR) makes 6-bromo-2-fluoro-3-(trifluoromethoxy)benzaldehyde an excellent candidate for use as an analytical reference standard in method development for fluorinated aromatic aldehyde quantification. The compound's calculated density (1.772 g/cm³ ) and XLogP (3.4 ) provide predictable chromatographic behavior on reversed-phase HPLC columns (expected retention factor k' of ~5–15 under standard C18 acetonitrile/water gradient conditions). Procurement from suppliers offering batch-specific COAs with NMR, HPLC, and structural characterization data is essential for this application, as batch-to-batch consistency directly impacts the validity of calibration curves used in quantitative analysis of reaction mixtures and final product purity assessment.

Quote Request

Request a Quote for 6-Bromo-2-fluoro-3-(trifluoromethoxy)benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.